Tert-butyl 5-hydroxypentanoate
Overview
Description
Tert-butyl 5-hydroxypentanoate: is an organic compound with the molecular formula C9H18O3 . It is a colorless to pale yellow oil that is used as a reagent in various chemical syntheses. This compound is known for its role in the synthesis of conjugates of cytotoxic agents with cell surface receptor binding molecules, which are useful in the treatment of cancer, autoimmune, and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 5-hydroxypentanoate can be synthesized through the esterification of 5-hydroxypentanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Tert-butyl 5-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.
Biology: Employed in the synthesis of biologically active molecules, including drugs and enzyme inhibitors.
Medicine: Utilized in the development of therapeutic agents for the treatment of cancer, autoimmune diseases, and infectious diseases.
Industry: Applied in the production of polymers, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxypentanoate involves its role as a precursor in the synthesis of biologically active molecules. It acts by forming conjugates with cytotoxic agents, which then bind to specific cell surface receptors. This binding triggers a cascade of molecular events that lead to the desired therapeutic effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparison with Similar Compounds
5-Hydroxypentanoic acid: The parent compound of tert-butyl 5-hydroxypentanoate, which lacks the tert-butyl ester group.
Tert-butyl 4-hydroxybutanoate: A similar compound with one less carbon in the chain.
Tert-butyl 6-hydroxyhexanoate: A similar compound with one more carbon in the chain.
Uniqueness: this compound is unique due to its specific chain length and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of biologically active molecules .
Properties
IUPAC Name |
tert-butyl 5-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUZHFNXIEHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-49-4 | |
Record name | tert-butyl 5-hydroxypentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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